molecular formula C15H17N5O B2958096 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine CAS No. 1235657-08-5

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine

Cat. No.: B2958096
CAS No.: 1235657-08-5
M. Wt: 283.335
InChI Key: KFXOTFVSKKNFIV-UHFFFAOYSA-N
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Description

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazine ring substituted with a methyl group and a piperazine moiety linked to a pyridine ring, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with diketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamines and sulfonium salts.

    Coupling with Pyridine: The final step involves coupling the piperazine moiety with a pyridine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazine ring, piperazine moiety, and pyridine ring makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-12-10-18-13(11-17-12)15(21)20-8-6-19(7-9-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXOTFVSKKNFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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